molecular formula C11H16N2O2 B2367479 2-[3-(aminomethyl)phenoxy]-N-ethylacetamide CAS No. 926229-20-1

2-[3-(aminomethyl)phenoxy]-N-ethylacetamide

Cat. No.: B2367479
CAS No.: 926229-20-1
M. Wt: 208.261
InChI Key: BALUZDRRZZDJGN-UHFFFAOYSA-N
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Description

2-[3-(aminomethyl)phenoxy]-N-ethylacetamide is an organic compound with the molecular formula C11H16N2O2. This compound is characterized by the presence of an aminomethyl group attached to a phenoxy ring, which is further connected to an N-ethylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(aminomethyl)phenoxy]-N-ethylacetamide typically involves the reaction of 3-(aminomethyl)phenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of ethyl chloroacetate, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(aminomethyl)phenoxy]-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[3-(aminomethyl)phenoxy]-N-ethylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(aminomethyl)phenoxy]-N-ethylacetamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenoxy ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide: Similar structure but with dimethyl substitution on the acetamide moiety.

    2-[3-(aminomethyl)phenoxy]-N-methylacetamide: Similar structure but with a methyl substitution on the acetamide moiety.

Uniqueness

2-[3-(aminomethyl)phenoxy]-N-ethylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group in the acetamide moiety can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[3-(aminomethyl)phenoxy]-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-13-11(14)8-15-10-5-3-4-9(6-10)7-12/h3-6H,2,7-8,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALUZDRRZZDJGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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